

Comprehensive Characterization of 4-Hydroxy-8-methoxy-2-methylquinoline: An Integrated Analytical Approach

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxy-2-methylquinoline

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Abstract This application note provides a detailed guide to the analytical characterization of **4-Hydroxy-8-methoxy-2-methylquinoline** (CAS: 15644-89-0), a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} We present an integrated, multi-technique strategy employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation, and spectroscopic methods (NMR, FTIR) for unambiguous structural elucidation. The protocols herein are designed to be self-validating, providing researchers and quality control professionals with a robust framework for ensuring the identity, purity, and structural integrity of this quinoline derivative.

Introduction: The Imperative for Rigorous Characterization

4-Hydroxy-8-methoxy-2-methylquinoline is a substituted quinoline, a structural motif central to numerous biologically active compounds.^[2] Its physicochemical properties are dictated by the interplay of its hydroxyl, methoxy, and methyl functional groups on the core quinoline scaffold.

- Chemical Identity:
 - Molecular Formula: C₁₁H₁₁NO₂^[3]

- Molecular Weight: 189.21 g/mol [3][4]
- Synonyms: 8-Methoxy-2-methylquinolin-4-ol, 8-Methoxy-2-methyl-4-quinolinol[3]

Given its potential role in drug discovery and development, verifying the precise chemical structure and purity of this molecule is non-negotiable. An analytical workflow that relies on a single technique is insufficient; instead, a cross-validation approach using orthogonal methods is required to build a complete and reliable data package.[5] This note details the principles and step-by-step protocols for four key analytical techniques that, when combined, provide a comprehensive characterization.

Chromatographic Methods: Purity and Identity

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality of Method Choice: HPLC is the premier technique for quantifying the purity of non-volatile organic compounds like **4-Hydroxy-8-methoxy-2-methylquinoline**. A reversed-phase method is standard, but due to the basic nitrogen in the quinoline ring, peak tailing can occur on standard C18 columns from interactions with residual silanols. To counteract this, we propose a mixed-mode column that incorporates a cation-exchange mechanism, ensuring sharp, symmetrical peaks through controlled ionic interactions.[6]

Experimental Protocol: HPLC-UV

- **Sample Preparation:** Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of methanol (or a suitable solvent) to prepare a 1 mg/mL stock solution. Further dilute to ~50 μ g/mL with the mobile phase for analysis.
- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector.
- **Chromatographic Conditions:**

Parameter	Value	Rationale
Column	Primesep 100 (or similar mixed-mode C18)	Provides both hydrophobic and cation-exchange retention for superior peak shape.[6]
Dimensions	4.6 x 150 mm, 5 µm	Standard analytical dimensions for good resolution and efficiency.[7]
Mobile Phase	Acetonitrile:Water (50:50) with 0.1% Formic Acid	The organic modifier elutes the compound, while the acid ensures protonation for consistent ionic interaction and suppresses silanol activity.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column.
Injection Volume	10 µL	A standard volume to avoid column overloading.
Detection	UV at 254 nm	A common wavelength for aromatic systems; a full UV-Vis scan is recommended to find the absorbance maximum (λ_{max}).
Column Temp.	30 °C	Maintains stable retention times.

Expected Results: A single, sharp peak should be observed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Causality of Method Choice: GC-MS provides two orthogonal data points: retention time (from GC) and a mass fragmentation pattern (from MS). This combination is highly specific and

serves as an excellent confirmation of identity.[8][9] However, the polar hydroxyl group on the quinoline can reduce volatility and cause peak tailing.[10] While direct analysis is possible, an optional silylation step to convert the -OH to a non-polar -OTMS (trimethylsilyl) group can significantly improve chromatographic performance.[10]

Experimental Protocol: GC-MS

- Sample Preparation (Direct): Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like Toluene or Dichloromethane.
- Sample Preparation (Derivatization - Optional): To a dry 1 mg sample, add 100 μ L of pyridine and 100 μ L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60 °C for 30 minutes.
- Instrumentation: A standard GC-MS system.
- GC-MS Conditions:

Parameter	Value	Rationale
GC Column	DB-5MS (or similar low-bleed 5% phenyl)	A robust, general-purpose column suitable for a wide range of semi-polar compounds. [8]
Dimensions	30 m x 0.25 mm x 0.25 μ m	Standard dimensions offering a good balance of resolution and analysis time.
Carrier Gas	Helium at 1.0 mL/min	Inert carrier gas providing good chromatographic efficiency. [8]
Injector Temp.	250 °C	Ensures rapid volatilization of the sample. [8]
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min	A general-purpose program that should effectively elute the target compound.
MS Ionization	Electron Ionization (EI) at 70 eV	Standard ionization mode that produces reproducible, library-searchable fragmentation patterns. [11]
Mass Range	50-350 m/z	Covers the molecular ion and expected fragment ions.

Expected Results: The mass spectrum should show a molecular ion peak (M^+) at m/z 189. Key fragment ions, such as those corresponding to the loss of a methyl group (m/z 174) or other characteristic cleavages (e.g., m/z 119, 118), confirm the structure.[\[3\]](#)

Ion Type	Expected m/z	Identity
Molecular Ion [M] ⁺	189	C ₁₁ H ₁₁ NO ₂
Fragment	174	[M - CH ₃] ⁺
Fragment	119	C ₈ H ₇ O
Fragment	118	C ₈ H ₆ O

Spectroscopic Methods: Unambiguous Structural Elucidation

While chromatography confirms purity and suggests identity, spectroscopy provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Choice: NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.^[5] ¹H NMR reveals the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH, as it allows for their observation.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

Expected Spectral Features: The chemical shifts will confirm the presence and relative positions of all functional groups.

| ^1H NMR - Predicted Assignments | | :--- | :--- | :--- | :--- | | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | | ~11-12 | Broad Singlet | 1H | Phenolic -OH (exchangeable) | | ~6.8-7.8 | Multiplets | 3H | Aromatic protons on quinoline ring | | ~6.5 | Singlet | 1H | Vinylic proton on quinoline ring | | ~3.9 | Singlet | 3H | Methoxy (-OCH₃) protons | | ~2.4 | Singlet | 3H | Methyl (-CH₃) protons |

| ^{13}C NMR - Predicted Assignments | | :--- | :--- | :--- | | Chemical Shift (δ , ppm) | Assignment | | ~175 | C=O (keto tautomer) / C-OH | | ~160 | C-OCH₃ | | ~110-145 | Aromatic & Vinylic carbons | | ~56 | Methoxy (-OCH₃) carbon | | ~20 | Methyl (-CH₃) carbon |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Method Choice: FTIR is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[12][13] It is an excellent complementary technique to NMR.

Experimental Protocol: FTIR

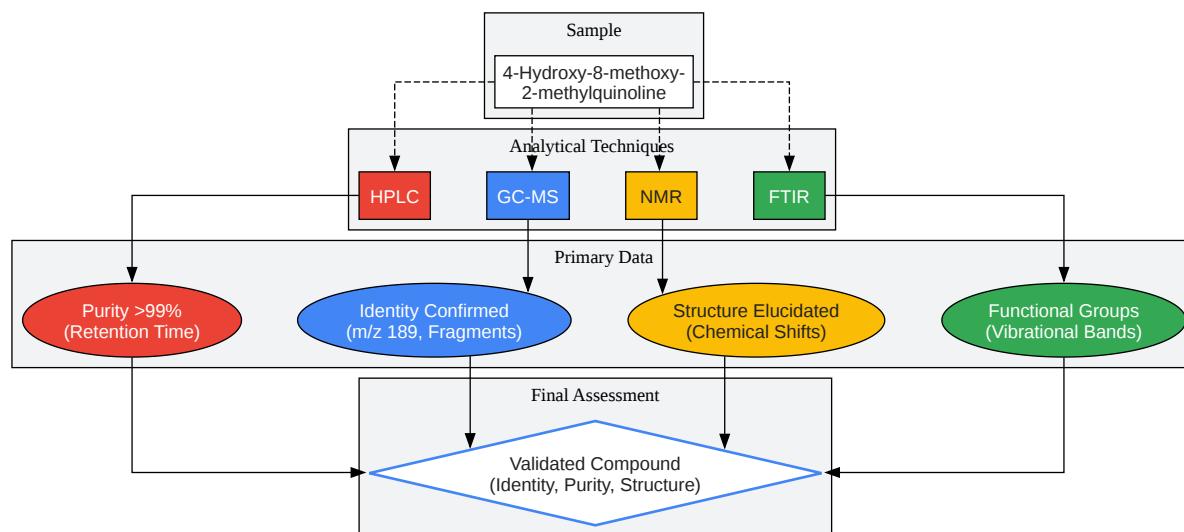
- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200-3400 (broad)	O-H Stretch	Hydroxyl (-OH) group[14]
3000-3100	C-H Stretch	Aromatic C-H
2850-2960	C-H Stretch	Aliphatic C-H (-CH ₃ , -OCH ₃)
~1620	C=N Stretch	Quinoline ring imine[13]
1500-1600	C=C Stretch	Aromatic ring breathing
1200-1250	C-O Stretch	Aryl ether (-OCH ₃)[13]

Integrated Data Cross-Validation

No single technique provides the complete picture. The true analytical power comes from integrating the data from these orthogonal methods. This workflow ensures that the identity, purity, and structure are confirmed with the highest degree of confidence.[5]



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Caption: Integrated workflow for compound characterization.

Conclusion

The analytical characterization of **4-Hydroxy-8-methoxy-2-methylquinoline** requires a multi-faceted approach. By systematically applying HPLC for purity, GC-MS for identity, and NMR and FTIR for structural confirmation, researchers can establish a comprehensive and reliable profile of the compound. The protocols and expected results detailed in this application note serve as a robust guide for scientists in research and quality control environments, ensuring data integrity and confidence in their materials.

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